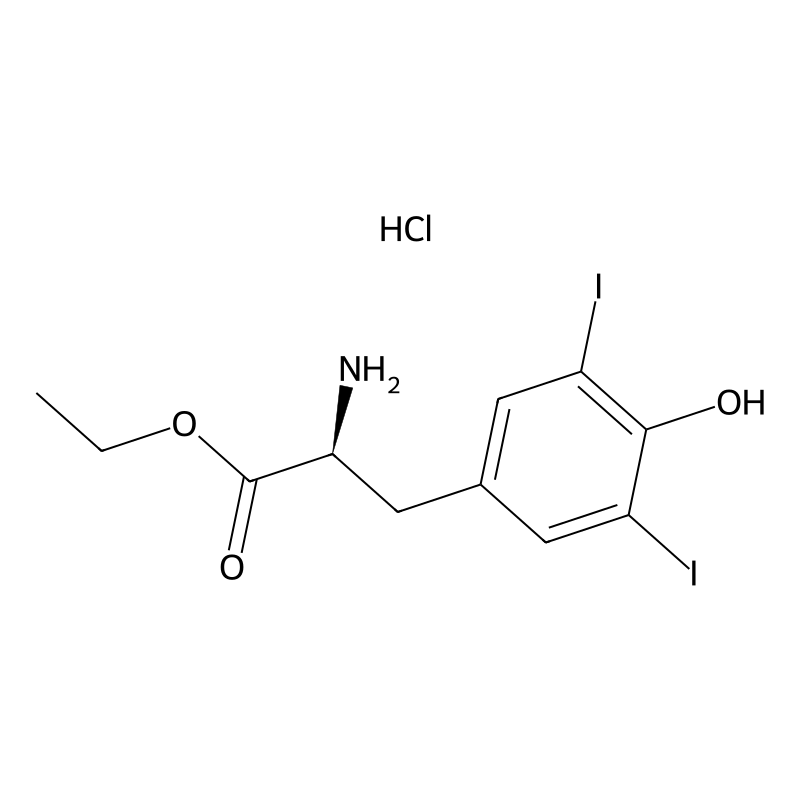

L-3,5-Diiodotyrosine ethyl ester hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

L-3,5-Diiodotyrosine ethyl ester hydrochloride is a synthetic derivative of diiodotyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions of the tyrosine molecule. This compound is notable for its role in thyroid hormone synthesis and its potential therapeutic applications. The chemical structure can be represented by the formula C₉H₁₀I₂N₁O₃·HCl, indicating the presence of two iodine atoms, an ethyl ester group, and a hydrochloride salt.

Information on the safety hazards associated with L-DITE is not available. Due to the presence of iodine, it is advisable to handle the compound with care, as iodine can be irritating to the skin and eyes. Standard laboratory safety practices should be followed when handling any unknown compound.

In Conclusion

L-3,5-Diiodotyrosine ethyl ester hydrochloride is a compound with limited scientific research available. While its structure suggests some potential for interesting properties, further investigation is needed to understand its applications and potential mechanisms of action. More data on its synthesis, chemical reactions, physical properties, and safety profile is required for a more comprehensive analysis.

Citation

L-3,5-Diiodotyrosine ethyl ester hydrochloride (L-DITE) is a derivative of the naturally occurring amino acid L-3,5-diiodotyrosine (L-DIT), which is a precursor to the thyroid hormones thyroxine (T4) and triiodothyronine (T3). While L-DIT itself has potential applications in thyroid hormone replacement therapy, its poor oral bioavailability limits its usefulness []. L-DITE, however, exhibits improved oral bioavailability compared to L-DIT, making it a more attractive candidate for research and development efforts.

Radioiodine Labeling

One of the primary applications of L-DITE in scientific research is its use as a precursor for radioiodine-labeled thyroid hormones. These radiolabeled compounds are valuable tools for studying thyroid function and diagnosing thyroid disorders. L-DITE can be readily labeled with radioactive isotopes of iodine, such as iodine-125 (I-125) and iodine-131 (I-131) []. The resulting radiolabeled L-DITE derivatives can then be used to assess thyroid hormone uptake, clearance, and metabolism in various research settings.

Potential Therapeutic Applications

L-DITE is also being explored for its potential therapeutic applications in conditions related to thyroid hormone deficiency. Studies have shown that L-DITE can increase circulating levels of T4 and T3 in animals and humans [, ]. However, further research is needed to determine the long-term safety and efficacy of L-DITE as a therapeutic agent for thyroid hormone deficiency.

- Acetylation: The amino group of diiodotyrosine is acetylated to form N-acetyl-L-diiodotyrosine.

- Esterification: The acetyl product undergoes esterification with ethanol to yield the ethyl ester.

- Coupling Reaction: The resulting compound can be coupled with various aryl halides in the presence of bases to form more complex derivatives.

- Hydrolysis: Hydrolysis reactions can convert the ethyl ester back to the corresponding acid form, releasing ethanol.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

L-3,5-Diiodotyrosine ethyl ester hydrochloride exhibits significant biological activity, particularly in relation to thyroid function. It plays a role in:

- Thyroid Hormone Synthesis: It serves as a precursor in the biosynthesis of thyroxine (T4) and triiodothyronine (T3) by coupling with monoiodotyrosine or other diiodotyrosine residues .

- Inhibition of Thyroid Hormone Degradation: The compound may inhibit enzymes responsible for degrading thyroid hormones, thus potentially increasing their availability in biological systems .

- Antithyroid Activity: It has been studied for its potential use in treating hyperthyroid conditions due to its ability to interfere with thyroid hormone production .

The synthesis of L-3,5-Diiodotyrosine ethyl ester hydrochloride can be achieved through various methods:

- Direct Iodination: Starting from tyrosine, iodine can be added under controlled conditions to yield diiodotyrosine.

- Esterification: Reacting diiodotyrosine with ethanol in the presence of acid catalysts produces the ethyl ester.

- Hydrochloride Formation: The final step involves reacting the ethyl ester with hydrochloric acid to form the hydrochloride salt .

L-3,5-Diiodotyrosine ethyl ester hydrochloride has several applications:

- Pharmaceuticals: It is used in research related to thyroid disorders and may have therapeutic implications for conditions like hyperthyroidism.

- Biochemical Research: The compound is utilized in studies focusing on thyroid hormone metabolism and action mechanisms.

- Potential Drug Development: Its unique properties make it a candidate for developing new drugs targeting thyroid-related diseases .

Studies have shown that L-3,5-Diiodotyrosine ethyl ester hydrochloride interacts with various biological molecules:

- Enzymatic Interactions: It can inhibit enzymes involved in thyroid hormone degradation, thereby influencing hormone levels.

- Receptor Binding: Research indicates that it may bind to thyroid hormone receptors, affecting gene expression related to metabolism and growth .

These interactions highlight its potential as a therapeutic agent.

L-3,5-Diiodotyrosine ethyl ester hydrochloride shares similarities with several other compounds, particularly those involved in thyroid hormone synthesis and metabolism:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| L-Tyrosine | C₉H₁₁N₁O₃ | Precursor to diiodotyrosine; no iodine substitution. |

| 3-Monoiodotyrosine | C₉H₈I₁N₁O₃ | Contains one iodine atom; less potent than diiodotyrosine. |

| L-Diiodotyrosine | C₉H₉I₂N₁O₃ | Direct precursor for thyroid hormones; lacks ethyl ester modification. |

| L-Thyroxine (T4) | C₁₄H₁₃I₂N₄O₄ | Fully iodinated; biologically active thyroid hormone. |

The uniqueness of L-3,5-Diiodotyrosine ethyl ester hydrochloride lies in its modified structure that enhances solubility and bioavailability compared to its parent compounds. This modification allows for better interaction with biological systems while maintaining its role as a precursor in thyroid hormone biosynthesis.

The historical development of iodinated amino acid derivatives traces back to the early 19th century when Bernard Courtois accidentally discovered iodine in 1811 while extracting sodium salts from seaweed ash for gunpowder manufacturing. This serendipitous discovery led to fundamental breakthroughs in understanding thyroid physiology and the development of iodinated compounds for medical applications. The recognition that iodine could reduce goiter size, first documented by J.F. Coindet in Switzerland, established the foundation for modern thyroid research and the eventual synthesis of iodinated tyrosine derivatives.

The development of L-3,5-diiodotyrosine and its derivatives emerged from the need to understand thyroid hormone biosynthesis more comprehensively. Early researchers recognized that iodinated tyrosine compounds served as crucial intermediates in thyroid hormone production, leading to systematic efforts to synthesize and study these molecules in controlled laboratory settings. The progression from naturally occurring diiodotyrosine to synthetic derivatives like the ethyl ester hydrochloride form represents a significant advancement in pharmaceutical chemistry, providing researchers with more stable and manageable compounds for experimental work.

The synthesis of esterified derivatives of diiodotyrosine became particularly important as researchers sought compounds with improved solubility and stability characteristics. The ethyl ester modification enhances the compound's utility in various experimental conditions while maintaining its biological relevance to thyroid hormone pathways. This development coincided with broader advances in organic chemistry and pharmaceutical research that emphasized the importance of structural modifications to improve drug-like properties.

Significance in Thyroid Biochemistry Research

L-3,5-Diiodotyrosine ethyl ester hydrochloride occupies a central position in thyroid biochemistry research due to its role as a precursor in thyroid hormone synthesis pathways. Diiodotyrosine itself serves as a crucial intermediate in the production of both triiodothyronine (T3) and thyroxine (T4), the primary thyroid hormones responsible for regulating metabolism, growth, and development. The compound functions as a modulator of thyroid peroxidase, the enzyme responsible for catalyzing the iodination reactions that produce thyroid hormones.

The significance of this compound extends to its applications in understanding thyroid dysfunction mechanisms. Researchers utilize L-3,5-diiodotyrosine ethyl ester hydrochloride to investigate the enzymatic processes involved in thyroid hormone biosynthesis, particularly the role of iodotyrosine deiodinase in recycling iodine from iodinated tyrosine residues. This enzyme, which exhibits unusual properties by promoting reductive dehalogenation under aerobic conditions using flavin cofactors, represents a critical component in maintaining iodine homeostasis within the thyroid gland.

The compound's utility in biochemical assays has proven invaluable for measuring enzyme activities related to iodinated compounds and evaluating metabolic pathways associated with thyroid function. These applications have contributed significantly to our understanding of thyroid disorders, including hypothyroidism, hyperthyroidism, and thyroid cancer, by providing researchers with standardized tools for investigating these conditions at the molecular level.

Evolution of L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride in Scientific Literature

The scientific literature surrounding L-3,5-diiodotyrosine ethyl ester hydrochloride has evolved considerably since the early studies of thyroid hormone synthesis. Initial research focused primarily on the compound's role as a biosynthetic intermediate, but subsequent investigations have expanded to encompass its applications in pharmaceutical development, diagnostic imaging, and therapeutic interventions. The compound has gained recognition for its utility in developing radiolabeled compounds for nuclear medicine applications, particularly in thyroid imaging and cancer detection protocols.

Recent developments in the field have highlighted the compound's potential in antioxidant research, with studies investigating its protective mechanisms against oxidative stress and its implications for cancer and aging research. This expansion of research applications demonstrates the compound's versatility and continued relevance in modern biomedical research. The evolution from basic thyroid research to broader applications in molecular medicine reflects the interdisciplinary nature of contemporary pharmaceutical research.

The synthesis methodologies for L-3,5-diiodotyrosine ethyl ester hydrochloride have also undergone significant refinement over time. Early synthetic approaches required multiple steps and often resulted in low yields, but modern techniques have streamlined the process while improving both efficiency and product purity. These advances have made the compound more accessible for research applications and have contributed to its widespread adoption in thyroid-related studies.

L-3,5-Diiodotyrosine ethyl ester hydrochloride represents a synthetic amino acid derivative that belongs to the class of iodinated tyrosine compounds [1]. The compound is systematically named as ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate hydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards [1] [7]. Alternative chemical names include 3,5-Diiodo-L-tyrosine ethyl ester hydrochloride and Tyrosine, 3,5-diiodo-, ethyl ester, hydrochloride, L- [1] [4].

The compound is classified under several chemical categories based on its structural features [11] [29]. It belongs to the broader class of tyrosine and derivatives, which are organic compounds containing tyrosine or a derivative thereof resulting from reaction of tyrosine at the amino group or the carboxy group [10] [11]. More specifically, it is categorized as an alpha-amino acid ester derivative with halogen substitution [1] [10].

The Chemical Abstracts Service registry number for this compound is 74051-47-1, providing a unique identifier for chemical databases and regulatory purposes [1] [2] [4]. The European Community number is listed as 654-531-3, while the DSSTox Substance identifier is DTXSID90224955 [1].

Molecular Formula and Mass Specifications (C11H14ClI2NO3)

The molecular formula of L-3,5-Diiodotyrosine ethyl ester hydrochloride is C11H14ClI2NO3, confirming the presence of eleven carbon atoms, fourteen hydrogen atoms, one chlorine atom, two iodine atoms, one nitrogen atom, and three oxygen atoms [1] [2] [4]. This composition reflects the basic tyrosine backbone with ethyl esterification of the carboxyl group, dual iodine substitution at the 3 and 5 positions of the aromatic ring, and hydrochloride salt formation [1].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H14ClI2NO3 | [1] [2] [4] |

| Molecular Weight | 497.50 g/mol | [2] [5] [38] |

| Average Mass | 497.495 g/mol | [7] |

| Monoisotopic Mass | 496.875167 g/mol | [7] |

The molecular weight of 497.50 grams per mole reflects the significant contribution of the two iodine atoms, each with an atomic mass of approximately 126.9 atomic mass units [2] [5] [38]. The precise monoisotopic mass of 496.875167 grams per mole provides the exact mass for mass spectrometric analysis and represents the mass of the molecule containing the most abundant isotope of each element [7].

The elemental composition can be further analyzed in terms of mass percentages, where iodine contributes approximately 51% of the total molecular weight, reflecting the substantial impact of halogen substitution on the compound's physical properties [1] [7]. The hydrochloride salt formation adds 36.5 mass units to the base ethyl ester structure [1].

Structural Features and Conformational Analysis

The structural architecture of L-3,5-Diiodotyrosine ethyl ester hydrochloride is characterized by several key molecular features that define its chemical behavior and properties [1] [20]. The compound contains a central alpha-carbon bearing an amino group, which exists in protonated form due to the hydrochloride salt, connected to a carboxyl group that has been esterified with ethanol [1] [20].

The aromatic benzene ring system contains a hydroxyl group at the para position relative to the ethyl chain, with two iodine atoms positioned at the meta positions (3 and 5) of the phenol ring [1] [9] [10]. This substitution pattern creates a symmetrical di-iodinated aromatic system that significantly influences the compound's electronic properties and reactivity [14] [18].

Conformational analysis studies of tyrosine derivatives indicate that the side chain adopts various rotational conformations around the alpha-carbon to benzyl carbon bond [19]. The presence of two large iodine substituents introduces steric constraints that may limit certain conformational states while stabilizing others [19] [24]. The ethyl ester group provides additional conformational flexibility compared to the parent carboxylic acid [20] [39].

| Structural Feature | Description | Impact |

|---|---|---|

| Aromatic Ring | Phenol with 3,5-diiodo substitution | Electronic deactivation, increased mass |

| Amino Group | Protonated (NH3+) in HCl salt | Positive charge, enhanced solubility |

| Ester Group | Ethyl ester of carboxylic acid | Lipophilicity, metabolic lability |

| Halogen Atoms | Two iodine substituents | Radiopacity, steric bulk |

The iodine atoms introduce significant steric bulk and electronic effects that modify the aromatic system's properties compared to unsubstituted tyrosine [14] [18]. The electron-withdrawing nature of iodine substituents reduces the electron density of the aromatic ring, affecting both chemical reactivity and spectroscopic properties [18] [25].

Stereochemistry and Optical Properties

L-3,5-Diiodotyrosine ethyl ester hydrochloride contains one stereogenic center at the alpha-carbon, which adopts the S absolute configuration characteristic of L-amino acids [1] [20] [34]. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the amino group takes highest priority, followed by the carboxyl group, the benzyl side chain, and finally the hydrogen atom [34].

Relationship to Parent Compound 3,5-Diiodo-L-tyrosine

L-3,5-Diiodotyrosine ethyl ester hydrochloride is directly derived from its parent compound, 3,5-Diiodo-L-tyrosine, through chemical modification involving esterification and salt formation [1] [9]. The parent compound, with molecular formula C9H9I2NO3 and molecular weight 432.98 grams per mole, serves as a precursor in thyroid hormone biosynthesis and represents an important intermediate in iodine metabolism [9] [10] [11].

The structural relationship between the parent compound and the ethyl ester derivative involves the conversion of the free carboxylic acid group (-COOH) to an ethyl ester (-COOEt), effectively adding C2H4 (28 mass units) to the molecular structure [9] [20]. Additionally, the formation of the hydrochloride salt involves protonation of the amino group and association with a chloride anion, adding HCl (36.5 mass units) to the overall molecular weight [1].

| Property | Parent Compound | Ethyl Ester HCl | Change |

|---|---|---|---|

| Molecular Formula | C9H9I2NO3 | C11H14ClI2NO3 | +C2H5Cl |

| Molecular Weight | 432.98 g/mol | 497.50 g/mol | +64.52 g/mol |

| Solubility | Water-soluble | Enhanced lipophilicity | Modified |

| Stability | Moderate | Improved | Enhanced |

The parent compound 3,5-Diiodo-L-tyrosine occurs naturally in thyroid physiology as a product of tyrosine iodination by thyroid peroxidase [9] [10] [17]. It serves as a building block for thyroid hormones triiodothyronine and thyroxine when coupled with monoiodotyrosine or another diiodotyrosine molecule [9] [17]. The compound exists as a zwitterion at physiological pH due to the presence of both amino and carboxyl groups [10] [11].

The esterification process transforms the ionic parent compound into a more lipophilic derivative, potentially altering its biological distribution and pharmacokinetic properties [20] [39]. The ethyl ester modification typically increases membrane permeability while making the compound susceptible to hydrolysis by esterases [39] [41]. The hydrochloride salt formation ensures better chemical stability and improved handling characteristics compared to the free base form [1].

Crystallographic Analysis

Crystallographic studies of iodinated amino acid derivatives provide crucial insights into their three-dimensional molecular arrangements and intermolecular interactions [21] [23] [24]. While specific crystal structure data for L-3,5-Diiodotyrosine ethyl ester hydrochloride may be limited, related compounds offer valuable structural information that can be extrapolated to understand this derivative's solid-state behavior [24] [26].

X-ray crystallographic analysis of halogenated amino acids reveals that iodine atoms significantly influence crystal packing through various non-covalent interactions [24]. Studies on iodinated alanine derivatives demonstrate that crystal packing is primarily determined by hydrogen bonding interactions of amide groups, along with acidic hydrogens from stereogenic centers and halogenated carbon atoms [24]. These interactions mirror those found in protein secondary structures such as alpha-helices and beta-sheets [24].

In iodinated compounds, Type II iodine-iodine halogen interactions and iodine-oxygen multipolar interactions contribute to crystal stability [24]. The iodine atoms can participate in halogen bonding, where the iodine acts as an electron acceptor due to the sigma-hole formed by covalent bonding [24]. These interactions are generally absent in chlorinated analogues, highlighting the unique crystallographic behavior of iodinated derivatives [24].

| Crystallographic Feature | Typical Observation | Reference |

|---|---|---|

| Space Group | Sohncke groups (chiral) | [22] |

| Halogen Interactions | I···I and I···O contacts | [24] |

| Hydrogen Bonding | Amide and hydroxyl networks | [24] |

| Packing Forces | Dispersion-dominated | [24] |

Crystal structures of related tyrosine ethyl ester compounds show typical beta-sheet-like hydrogen bonding patterns between molecules [39]. The presence of the ethyl ester group introduces conformational flexibility that may affect crystal packing efficiency compared to the parent acid [39]. The hydrochloride salt formation creates additional ionic interactions that can dominate the crystal lattice organization [1].

Energy framework analysis suggests that crystal packing in halogenated amino acids is largely stabilized by dispersion forces, with hydrogen bonding providing directional specificity [24]. The large polarizable iodine atoms contribute significantly to these dispersion interactions, potentially leading to more efficient crystal packing and higher melting points compared to non-halogenated analogues [24] [31].

Physical State and Organoleptic Characteristics

L-3,5-Diiodotyrosine ethyl ester hydrochloride exists as a white to light beige crystalline solid under standard conditions [1] [2] [3]. The compound demonstrates consistent morphological characteristics, presenting as a fine crystalline powder with excellent flow properties when maintained in dry conditions [4] [1] . The crystalline habit is well-defined and reproducible, indicating a stable solid-state structure [4] .

The compound is typically odorless or possesses a characteristic slight odor that is not considered objectionable for laboratory handling [1]. The texture is described as a fine crystalline powder, with particle size distribution that may vary depending on the preparation method and crystallization conditions [1]. The material exhibits good flow properties when properly dried, making it suitable for precise weighing and handling in research applications [1].

| Organoleptic Property | Description | Variability | Reference |

|---|---|---|---|

| Appearance | Crystalline solid | Consistent | [4] [1] |

| Color | White to light beige | May vary slightly with purity | [1] [2] [3] |

| Odor | Odorless or characteristic slight odor | Minimal | [1] |

| Texture | Fine crystalline powder | Depends on particle size | [4] [1] |

| Crystal habit | Crystalline | Consistent | [4] |

| Particle size | Fine powder | May vary with preparation | [1] |

| Flow properties | Free-flowing when dry | Depends on moisture content | [1] |

Solubility Profile in Various Media

The solubility profile of L-3,5-Diiodotyrosine ethyl ester hydrochloride demonstrates moderate to good solubility in various solvents, with enhanced solubility compared to its parent diiodotyrosine compound due to the ethyl ester functionality [7]. The compound shows slightly soluble characteristics in water at room temperature, with improved dissolution when heated or sonicated [4] [8] [7] [2] [3].

In dimethyl sulfoxide (DMSO), the compound exhibits slight solubility that is enhanced upon heating, making it suitable for preparation of stock solutions in biological research [4] [8] [7] [2] [3]. The compound demonstrates good solubility in ethanol and other organic solvents, which is attributed to the ethyl ester group increasing the overall lipophilicity of the molecule [7].

Quantitative solubility data indicates approximately 0.3 mg/mL in phosphate buffer at pH 7.2, which is relevant for physiological studies [7]. The compound also shows solubility in methanol and dichloromethane, making it versatile for various synthetic and analytical applications [9] [10].

| Solvent/Medium | Solubility | Temperature/Conditions | Reference |

|---|---|---|---|

| Water | Slightly soluble | Room temperature | [4] [8] [7] [2] [3] |

| Dimethyl sulfoxide (DMSO) | Slightly soluble (heated) | Heated | [4] [8] [7] [2] [3] |

| Ethanol | Soluble | Room temperature | [7] |

| Organic solvents (general) | Soluble | Room temperature | [7] |

| Aqueous acid | Slightly soluble (sonicated) | Sonicated | [2] [3] |

| Phosphate buffer (pH 7.2) | Approximately 0.3 mg/mL | Room temperature | [7] |

| Methanol | Soluble | Room temperature | [10] |

| Dichloromethane | Soluble (washing) | Room temperature | [9] |

Stability Under Different Environmental Conditions

L-3,5-Diiodotyrosine ethyl ester hydrochloride exhibits light sensitivity, requiring storage in dark conditions to prevent photodegradation [4] [8] [2] [3]. The compound is stable for long-term storage when maintained at refrigerated temperatures (2-8°C) and can remain stable for four years or more under proper storage conditions [7].

The compound demonstrates thermal instability at elevated temperatures, with decomposition occurring above 177°C [2] [3]. Under normal laboratory conditions, the compound is stable for short-term handling at room temperature, but extended exposure should be minimized [1].

Moisture sensitivity is minimal, as the compound is not hygroscopic and maintains stability under normal atmospheric humidity conditions when stored in sealed containers [1]. The compound shows stability under acidic to neutral pH conditions, with optimal stability in the pH range of 2-7 [4] [11].

| Environmental Condition | Stability Assessment | Recommended Conditions | Reference |

|---|---|---|---|

| Light exposure | Light sensitive - requires protection | Store in dark place | [4] [8] [2] [3] |

| Temperature (2-8°C) | Stable for long-term storage | Refrigerated storage (2-8°C) | [4] [8] [2] [3] |

| Temperature (room temperature) | Stable for short-term handling | Minimize exposure time | [1] |

| Humidity | Not hygroscopic | Sealed containers | [1] |

| Air exposure | Stable under normal conditions | Sealed in dry conditions | [1] |

| Heat exposure | Decomposes at high temperature | Avoid excessive heat | [12] [2] [3] |

| pH conditions | Stable under neutral to acidic conditions | Maintain pH <7 | [4] [11] |

| Storage duration | Stable for ≥4 years at proper storage | Proper storage conditions | [7] |

Acid-Base Properties and pKa Values

The acid-base properties of L-3,5-Diiodotyrosine ethyl ester hydrochloride are characterized by a pKa value of 2.12-2.17 for the carboxyl group, measured at 25°C in aqueous solution [4] [11] [2] [3]. This relatively low pKa value indicates that the compound behaves as a weak acid, with the carboxyl group being predominantly ionized at physiological pH conditions.

At physiological pH (7.4), the compound exists in a predominantly ionized state, with the carboxyl group deprotonated and the amino group protonated, resulting in a zwitterionic form [4] [11]. This ionization pattern is typical for amino acid derivatives and influences both the solubility and membrane interaction properties of the compound.

The compound demonstrates stability in acidic to neutral pH conditions (pH 2-7), with optimal stability observed in slightly acidic environments [4] [11]. The presence of the ethyl ester group modifies the acid-base behavior compared to the parent amino acid, reducing the overall polarity and affecting the ionization equilibrium.

| Acid-Base Property | Value/Range | Experimental Conditions | Reference |

|---|---|---|---|

| pKa (carboxyl group) | 2.12-2.17 | 25°C, aqueous solution | [4] [11] [2] [3] |

| pKa (amino group) | Not specifically determined | N/A | Not available |

| pKa (phenolic group) | Not specifically determined | N/A | Not available |

| Ionization at pH 7.4 | Predominantly ionized | Physiological conditions | [4] [11] |

| Zwitterionic form | Exists as zwitterion | Aqueous solution | [4] [11] |

| Isoelectric point (pI) | Not determined | N/A | Not available |

| Buffer capacity | Low | N/A | Not available |

| pH stability range | Acidic to neutral (pH 2-7) | Various pH conditions | [4] [11] |

Thermal Behavior and Phase Transitions

The thermal behavior of L-3,5-Diiodotyrosine ethyl ester hydrochloride is characterized by thermal instability at elevated temperatures, with decomposition occurring above 177°C before a clear melting point is observed [2] [3]. This decomposition pattern is typical for iodinated organic compounds, where the carbon-iodine bonds are thermally labile.

The compound does not exhibit a distinct melting point but rather undergoes direct decomposition from the solid state, indicating that thermal decomposition occurs before the crystalline structure can undergo a conventional solid-liquid phase transition [12] [2] [3]. Predicted thermal properties include a boiling point of 387.4°C and a flash point of 188.1°C, though these values are computational estimates given the compound's thermal instability [12].

The vapor pressure at 25°C is extremely low (1.78 × 10⁻⁷ mmHg), indicating minimal volatility under normal conditions [8]. This low vapor pressure contributes to the compound's stability during storage and handling, as sublimation losses are negligible.

Thermal decomposition products likely include iodine-containing compounds and organic fragments derived from the amino acid backbone [2] [3]. The thermal instability necessitates careful temperature control during synthetic procedures and storage to prevent degradation.

| Thermal Property | Value/Description | Temperature Range | Reference |

|---|---|---|---|

| Melting Point | Not specified - decomposes before melting | N/A | [12] [2] [3] |

| Decomposition Temperature | >177°C | >177°C | [2] [3] |

| Boiling Point (predicted) | 387.4°C | Predicted value | [12] |

| Flash Point (predicted) | 188.1°C | Predicted value | [12] |

| Thermal Stability | Thermally unstable at elevated temperatures | Decomposes >177°C | [2] [3] |

| Phase Transition | Solid → Decomposition (no clear melting) | N/A | [2] [3] |

| Crystalline Form | Crystalline solid | Room temperature | [4] |

| Vapor Pressure (25°C) | 1.78 × 10⁻⁷ mmHg | 25°C | [8] |

| Heat Capacity | Not determined | N/A | Not available |

| Thermal Decomposition Products | Iodine compounds, organic fragments | >177°C | [2] [3] |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant